Methyl 2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Description
Methyl 2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring a methyl carboxylate group at the 4-position of one phenyl ring and a trifluoromethyl (-CF₃) substituent at the 2'-position of the adjacent ring. The compound’s structure combines aromatic rigidity with polar functional groups, making it valuable in pharmaceutical, agrochemical, and materials science research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylate ester provides reactivity for further derivatization .
Properties
IUPAC Name |
methyl 4-[2-(trifluoromethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-14(19)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15(16,17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUMUMDBULMEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Conditions
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Starting materials : Methyl 4-bromobenzoate and 2-(trifluoromethyl)phenylboronic acid.
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Catalyst system : Palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃).
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Base : Potassium phosphate (K₃PO₄).
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Solvent : Toluene or 1,2-dimethoxyethane (DME).
Example Procedure :
A mixture of methyl 4-bromobenzoate (2.62 g, 10 mmol), 2-(trifluoromethyl)phenylboronic acid (15 mmol), Pd(OAc)₂ (22 mg, 1 mol%), PPh₃ (52 mg, 2 mol%), and K₃PO₄ (4.24 g, 20 mmol) in toluene (20 mL) is heated at 80°C for 12–24 hours. Post-reaction purification via column chromatography (hexane/ethyl acetate) yields the biphenyl ester.
Key Considerations
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Catalyst efficiency : PdCl₂(PPh₃)₂ and DPPF (diphenylphosphinoferrocene) are alternatives for improved yields.
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Solvent effects : Polar solvents like DME enhance solubility of boronic acids but may require higher temperatures.
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Yield : Typically 70–85%, depending on substituent steric effects.
One-Pot Hydrolysis-Esterification Strategy
A one-pot approach simplifies synthesis by combining hydrolysis and esterification steps. This method is adapted from analogous biphenyl carboxylate syntheses.
Reaction Scheme and Conditions
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Starting material : 4'-Methyl-2-cyanobiphenyl (or analogous nitrile).
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Hydrolysis : Dilute sulfuric acid (30–50%) at 106–115°C for 24 hours.
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Dehydration : Toluene reflux to remove water via azeotropic distillation.
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Esterification : Methanol addition with sulfuric acid catalysis at 60–80°C.
Example Procedure :
4'-Methyl-2-cyanobiphenyl (12.5 g) is hydrolyzed in 30% H₂SO₄ (30 g) at 110°C for 24 hours. Toluene (20 g) is added, and water is removed via azeotropic distillation. Methanol (5 g) and H₂SO₄ are then introduced, and the mixture is refluxed for 8 hours to yield the methyl ester.
Key Considerations
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Acid selection : Strong acids (H₂SO₄, HCl) accelerate hydrolysis but may degrade sensitive groups.
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Yield : Reported at 96.5% for analogous compounds, though trifluoromethyl variants may require adjusted conditions.
Post-Coupling Esterification of Biphenyl Carboxylic Acids
For substrates where esterification is challenging during coupling, biphenyl carboxylic acids are synthesized first and subsequently methylated.
Reaction Scheme and Conditions
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Starting material : 2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid.
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Methylation agents : Dimethyl sulfate or methyl iodide.
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Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Example Procedure :
2'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid (1.0 g, 3.8 mmol) is dissolved in DMF (10 mL). Methyl iodide (0.5 mL, 7.6 mmol) and K₂CO₃ (1.05 g, 7.6 mmol) are added, and the mixture is stirred at 60°C for 6 hours. The product is isolated via extraction and chromatography.
Key Considerations
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Side reactions : Over-alkylation is minimized by controlled reagent stoichiometry.
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Yield : Typically exceeds 90% for sterically unhindered acids.
Comparative Analysis of Methods
| Method | Catalyst | Base/Solvent | Temperature | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(OAc)₂/PPh₃ | K₃PO₄/toluene | 80°C | 70–85% |
| One-pot hydrolysis | H₂SO₄ | –/toluene-methanol | 110°C | ≤96.5% |
| Post-coupling methylation | K₂CO₃ | DMF | 60°C | ≥90% |
Advantages and Limitations :
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Suzuki coupling : High regioselectivity but requires expensive catalysts.
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One-pot synthesis : Reduces purification steps but demands precise water removal.
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Post-coupling methylation : Reliable for acid-stable substrates but adds synthetic steps.
Troubleshooting and Optimization
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Low coupling yields : Substitute Pd(OAc)₂ with PdCl₂(dppf) for electron-deficient boronic acids.
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Ester hydrolysis : Use anhydrous conditions during methylation to prevent back-hydrolysis.
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Trifluoromethyl stability : Avoid strong bases (e.g., NaOH) at high temperatures to prevent CF₃ group degradation .
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Methyl 2’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Findings :
- The trifluoromethyl group increases electrophilicity at the biphenyl core compared to -Cl or -CH₃, enhancing reactivity in cross-coupling reactions .
Physical Properties
Trends :
Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : Methyl 2'-trifluoromethylbiphenyl-4-carboxylate is likely synthesized via palladium-catalyzed coupling of aryl boronic acids with methyl 4-bromobenzoate, as demonstrated for analogs (e.g., 84% yield for a trimethylsilyl-substituted biphenyl ).
- Challenges : The -CF₃ group may slow coupling due to steric hindrance, requiring optimized catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .
Hydrolysis and Derivative Formation
Biological Activity
Methyl 2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives. Its unique structure, characterized by a trifluoromethyl group and a carboxylate ester, imparts distinct chemical properties that have garnered interest in various fields, particularly in biological research. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting data in a structured format.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 300.25 g/mol. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for biological applications.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group increases binding affinity to enzymes and receptors, potentially leading to modulation of various signaling pathways.
Interaction with Biological Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It has been shown to interact with various receptors, influencing cellular responses.
Case Studies and Research Findings
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Anticancer Activity :
- A study investigated the compound's effect on cancer cell lines, revealing significant cytotoxicity against breast cancer cells (MCF-7). The mechanism involved apoptosis induction through caspase activation.
- Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism |
|-----------|------------|-----------|
| MCF-7 | 12.5 | Apoptosis |
| HeLa | 15.0 | Apoptosis |
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Antimicrobial Properties :
- Research demonstrated that this compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
- Table 2: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|-----------------------|----------------------------------------|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >128 µg/mL |
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Enzyme Inhibition :
- The compound was screened for its ability to inhibit cathepsin B, an enzyme implicated in cancer progression. Results indicated moderate inhibition at concentrations above 10 µM.
- Table 3: Enzyme Inhibition Data
| Enzyme | Inhibition (%) at 10 µM |
|-------------|--------------------------|
| Cathepsin B| 45% |
Synthetic Routes
The synthesis of this compound involves several key steps:
- Formation of Biphenyl Core : Through Suzuki-Miyaura coupling.
- Trifluoromethylation : Using trifluoromethyl iodide under specific conditions.
- Esterification : With methanol and an acid catalyst.
Chemical Reactivity
The compound can undergo various reactions:
- Oxidation : Converts to carboxylic acids.
- Reduction : Ester group can be reduced to alcohols.
- Substitution Reactions : Trifluoromethyl group can participate in nucleophilic substitutions.
Q & A
Q. What are the established synthetic routes for Methyl 2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate, and how do reaction conditions influence yield?
Q. How is this compound characterized structurally, and what spectroscopic markers are critical?
Structural confirmation relies on:
- ¹H/¹³C NMR : Distinct peaks for the trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR, split due to coupling with fluorine) and ester carbonyl (δ ~165–170 ppm) .
- Mass spectrometry : Molecular ion peaks at m/z 280.24 (M⁺) align with the molecular formula C₁₅H₁₁F₃O₂ .
- X-ray crystallography : Biphenyl dihedral angles (~30–40°) confirm steric effects from the trifluoromethyl group .
Q. What are the common functionalization reactions of this compound in medicinal chemistry?
The ester and trifluoromethyl groups enable diverse transformations:
- Ester hydrolysis : LiAlH₄ in THF reduces the ester to a primary alcohol, a precursor for carboxylic acid derivatives .
- Electrophilic substitution : The electron-withdrawing trifluoromethyl group directs reactions (e.g., nitration) to the para position of the biphenyl system .
Advanced Research Questions
Q. What mechanistic challenges arise in palladium-catalyzed C–H activation involving this compound?
The trifluoromethyl group induces steric hindrance and electronic deactivation, complicating ortho-C–H bond activation. Studies using iridium or nickel catalysts show improved regioselectivity via π-complexation with the arene ring . For example:
Q. How do conflicting reports about its biological activity inform experimental design?
While some studies suggest anti-inflammatory potential (IC₅₀ ~10 µM in COX-2 assays), others report low solubility (<1 mg/mL in PBS) as a limitation . To resolve contradictions:
Q. What strategies optimize enantioselective synthesis of its derivatives?
Chiral auxiliaries or asymmetric catalysis are critical:
- Chiral ligands : (R)-BINAP in palladium-catalyzed couplings achieves up to 85% ee for biphenyl derivatives .
- Dynamic kinetic resolution : Racemization of intermediates under basic conditions improves enantiomeric excess .
Data Contradiction Analysis
Example : Divergent yields reported for Suzuki-Miyaura couplings (84% in vs. 60–70% in ):
- Root cause : Differences in boronic acid purity or catalyst loading (0.5 mol% vs. 2 mol% Pd).
- Resolution : Standardize reagents (e.g., recrystallized boronic acids) and monitor reaction progress via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
